2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene

telomerization molecular weight control polymer synthesis

2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene (CAS 26762-29-8), commonly designated poly(styrene-co-maleic anhydride), cumene terminated, is a low-molecular-weight styrene-maleic anhydride (SMA) copolymer bearing cumene end-groups. This synthetic polymer exhibits a controlled number-average molecular weight (Mn) of approximately 1,900 Da by GPC, with a styrene content of 75 wt.% and a density of 1.27 g/mL at 25 °C.

Molecular Formula C21H22O3
Molecular Weight 322.4 g/mol
CAS No. 26762-29-8
Cat. No. B12322401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene
CAS26762-29-8
Molecular FormulaC21H22O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O
InChIInChI=1S/C9H12.C8H8.C4H2O3/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h3-8H,1-2H3;2-7H,1H2;1-2H
InChIKeyQQNZOECCMADQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene (CAS 26762-29-8): A Molecularly Defined SMA Copolymer for Precision-Driven R&D and Industrial Formulation


2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene (CAS 26762-29-8), commonly designated poly(styrene-co-maleic anhydride), cumene terminated, is a low-molecular-weight styrene-maleic anhydride (SMA) copolymer bearing cumene end-groups [1]. This synthetic polymer exhibits a controlled number-average molecular weight (Mn) of approximately 1,900 Da by GPC, with a styrene content of 75 wt.% and a density of 1.27 g/mL at 25 °C . It is hydrophobic, insoluble in water or polar solvents, but soluble in ketones, ethers, and alkaline solutions, and melts in the range of 115–130 °C . Cumene termination imparts specific chain-transfer control and end-group functionality that distinguish this material from non-terminated or differently terminated SMA variants, enabling targeted applications in thin films, membranes, drug delivery, and coatings [2] [3].

Why General-Purpose SMA Copolymers Cannot Simply Replace Cumene-Terminated 2,5-Furandione Telomer (CAS 26762-29-8) in Critical Formulations


Styrene-maleic anhydride copolymers are a broad class of materials whose properties—solubility, thermal response, molecular weight, end-group identity, and biological fate—depend heavily on the method of synthesis and termination chemistry [1]. Cumene-terminated SMA from CAS 26762-29-8 is synthesized via free-radical telomerization in cumene, which simultaneously controls molecular weight (Mn ≈ 1,900 Da) and installs cumene end-groups; these features are lost when using standard SMA grades with higher molecular weight or different termination [2]. As a result, substituting this compound with a generic “styrene-maleic anhydride copolymer” without verifying the termination and molecular weight can yield products with altered solubility in organic solvents, different thin-film glass transition behavior, reduced biological half-life in drug conjugates, or inferior membrane performance in heavy-metal removal [3] [4]. The quantitative evidence presented in Section 3 substantiates these differences.

Quantitative Differentiation Evidence for Cumene-Terminated 2,5-Furandione Telomer (CAS 26762-29-8)


Precise Low Molecular Weight Control (Mn ~1,900 Da) via Cumene Telomerization Compared to Conventional Free-Radical SMA

Conventional free-radical polymerization of styrene and maleic anhydride yields SMA copolymers with molecular weights ranging from Mw ≈ 5,500 to 180,000 g/mol, whereas cumene-terminated SMA produced by telomerization in cumene solvent achieves a narrow low-molecular-weight distribution with a number-average Mn of ~1,900 Da [1] [2]. Literature indicates that cumene functions as both a solvent and a chain-transfer agent, capping the propagating radicals and limiting chain length; this telomerization mechanism enables molecular weights as low as 400–750 Da when cumenyl or p-cymenyl radicals terminate the chains [2]. In contrast, generic SMA grades without controlled termination exhibit much higher molecular weight and broader polydispersity, fundamentally altering solubility, solution viscosity, and reactivity [1].

telomerization molecular weight control polymer synthesis

Thin-Film Glass Transition Temperature Depression of ~100 K Relative to Bulk SMA Polymers

Mechanical relaxation measurements on Langmuir films of poly(styrene-co-maleic anhydride) cumene-terminated thin films reveal that the glass transition temperature (Tg) in thin-film geometry is depressed by approximately 100 K compared to the bulk polymer Tg [1]. This significant Tg shift is attributed to confinement effects in the thin film and is absent in bulk SMA samples that have not been processed into Langmuir films. The cumene-terminated variant exhibits this behavior comparably to poly(maleic anhydride-alt-1-octadecene) thin films, but the styrene co-monomer and cumene end-group provide distinct film-forming characteristics suitable for electron-beam resist and sensor applications [1] [2].

glass transition thin film Langmuir-Blodgett film mechanical relaxation

Ten-Fold Prolongation of Biological Half-Life and Four-Fold Toxicity Reduction in SMANCS Drug Conjugate Relative to Parent NCS

Cumene-terminated SMA (CAS 26762-29-8) with a narrow molecular weight distribution (Mw ≈ 2,000 Da) was used as the polymeric carrier for the antitumor protein neocarzinostatin (NCS) [1]. The resulting conjugate, SMANCS, exhibited a 10-fold prolongation of the biological half-life in blood compared to parental NCS, while systemic toxicity was reduced to one-fourth (25%) of the parent drug [1]. This pronounced improvement in pharmacological performance is directly attributed to the use of precisely fractionated, cumene-terminated SMA, which provides both hydrophobic binding domains from styrene units and reactive anhydride groups for bioconjugation [1]. Higher-molecular-weight or non-terminated SMA would yield different biodistribution, clearance, and safety profiles.

drug delivery bioconjugation pharmacokinetics toxicity

High-Efficiency Heavy Metal Ion Removal by Cumene-Terminated PSMA-Derived Membranes: 91.5% Pb²⁺ and 72.3% Cd²⁺ Removal

A polysulfone (PSF) blend ultrafiltration membrane incorporating poly[styrene-alt-(N-4-benzoylglycine-maleamic acid)] cumene terminated, synthesized via aminolysis of the target cumene-terminated PSMA, achieved 91.5% removal of Pb²⁺ and 72.3% removal of Cd²⁺ ions from aqueous solution [1]. The adsorption capacity derived from the Langmuir isotherm model was 19.35 mg/g for Pb²⁺ and 9.88 mg/g for Cd²⁺ [1]. This membrane performance is directly linked to the reactive anhydride functionality and low molecular weight of the cumene-terminated PSMA precursor, which enables efficient grafting of chelating groups; without the cumene termination and controlled MW, the grafting density and pore morphology would differ substantially.

membrane filtration water purification heavy metal adsorption polysulfone blend

FDA Food Contact Notification Authorizes Cumene-Terminated SMA for Food Contact Applications

Styrene-maleic anhydride copolymer, end-capped with cumene (CAS Reg. No. 26762-29-8), has received a favorable environmental assessment (Categorical Exclusion 25.32(i)) from the U.S. FDA under Food Contact Notification FCN 1699 [1]. This regulatory clearance is specific to the cumene end-capped variant, reflecting the controlled composition and acceptable migration/toxicity profile of this material in food-contact coatings and paper sizing [1] [2]. Generic SMA polymers without defined end-group chemistry and molecular weight distribution would need separate regulatory evaluation, creating procurement and timeline risks for food-contact product development.

food contact substance regulatory compliance FDA coatings

Unique Fluorescence Behavior and Hyperthermia-Enhanced Signal for Protein Interaction Sensing

The cumene-terminated PSMA polymer (CAS 26762-29-8) exhibits intrinsic fluorescence whose intensity is proportional to the number of protein molecules conjugated to it, enabling quantitative protein-interaction measurements . Furthermore, exposure of PSMA-coated magnetic nanoparticles to hyperthermic conditions results in a 10% increase in fluorescence intensity within 1 minute of reaction time . This temperature-responsive optical behavior is not a general property of all SMA copolymers and depends on the specific termination and molecular architecture. The combination of fluorescence and magnetic nanoparticle response makes this material uniquely suited for dual-mode biosensing and hyperthermia monitoring applications.

fluorescence probe biosensor hyperthermia magnetic nanoparticles

Preferred Application Scenarios for 2,5-Furandione, Telomer with Ethenylbenzene and (1-Methylethyl)benzene (CAS 26762-29-8) Based on Verified Differentiation Evidence


Polymer-Protein Conjugates for Enhanced Pharmacokinetics and Reduced Toxicity of Biologic Drugs

R&D teams developing protein-polymer conjugates for oncology or other therapeutic areas can prioritize cumene-terminated SMA (CAS 26762-29-8) as the carrier polymer based on the 10-fold half-life extension and 4-fold toxicity reduction demonstrated in the SMANCS model with neocarzinostatin [1]. The narrow molecular weight distribution (Mw ≈ 2,000 Da) and two reactive anhydride residues per polymer chain enable site-selective bioconjugation to lysine amino groups, producing a homogeneous product with predictable pharmacology. This application directly leverages the molecular weight control and reactive functionality that distinguish cumene-terminated SMA from generic high-MW alternatives [1].

Ultrathin Langmuir-Blodgett Films for Electron-Beam Lithography and Nanoparticle Self-Assembly

The 100 K depression of glass transition temperature in cumene-terminated PSMA thin films, relative to bulk SMA, enables processing of flexible Langmuir-Blodgett (LB) films that can be patterned by electron-beam lithography [2]. Furthermore, cumene-terminated PSMA derivatives serve as effective matrices for organizing CdSe quantum dots and gold nanoparticles into ordered assemblies on solid substrates [3]. These film-forming and nanoparticle-templating capabilities are specifically tied to the controlled molecular architecture and cumene end-groups of this polymer, making it a strategic choice for nanofabrication and photolithography applications.

High-Recovery Ultrafiltration Membranes for Lead and Cadmium Removal from Industrial Wastewater

Environmental engineering groups developing heavy metal remediation membranes can utilize cumene-terminated PSMA as a reactive precursor for grafting metal-chelating groups (e.g., p-aminohippuric acid derivatives). The resulting polysulfone/PAH blend membranes achieve 91.5% Pb²⁺ and 72.3% Cd²⁺ removal, with adsorption capacities of 19.35 and 9.88 mg/g, respectively, as verified in ultrafiltration studies [4]. This membrane performance originates from the efficient aminolysis of the anhydride groups in the low-MW cumene-terminated precursor, enabling high grafting density and hydrophilic modification that generic SMA cannot match.

Food-Contact Coatings and Paper Sizing Requiring FDA-Notified Polymer Compliance

Manufacturers of food-contact materials, such as paper coatings and internal sizing agents, can select cumene-terminated SMA (CAS 26762-29-8) with confidence based on its favorable FDA Food Contact Notification (FCN 1699) and categorical exclusion from environmental assessment [5]. The polymer’s hydrophobic nature and solubility in ketone and alkaline solvents make it suitable for film-leveling agents and pigment dispersants in coating formulations. Procurement of this specific, notified grade reduces regulatory risk compared to non-notified or generic SMA copolymers whose food-contact status is unverified [5].

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